

# Technical Support Center: Overcoming Recruitment Challenges in Rare Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Maralixibat |           |
| Cat. No.:            | B1675085    | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of patient recruitment for rare disease clinical trials.

## **Troubleshooting Guides**

Issue: Difficulty Identifying and Locating Patients

Question: Our team is struggling to identify a sufficient number of eligible patients for our rare disease clinical trial. What strategies can we implement to improve patient identification?

#### Answer:

Identifying patients with rare diseases requires a multi-faceted approach that goes beyond traditional recruitment methods. Here are several strategies to consider:

- Collaborate with Patient Advocacy Groups (PAGs): PAGs are often the central hub for
  patients and their families, possessing invaluable knowledge and resources.[1] Early and
  sustained engagement with PAGs can provide insights into the patient journey, connect you
  with motivated patient communities, and help disseminate information about your trial.[1][2]
- Leverage Real-World Data (RWD) and Data Analytics: Utilize electronic health records (EHRs), claims data, and patient registries to identify potential participants.[3] Data-driven

## Troubleshooting & Optimization





approaches can help pinpoint patient clusters and identify healthcare providers who treat these populations.[3]

- Implement Genetic Screening Programs: For rare diseases with a known genetic basis, offering genetic testing and counseling can help identify undiagnosed or misdiagnosed patients who may be eligible for your trial.
- Engage Key Opinion Leaders (KOLs) and Specialized Centers: KOLs and specialized treatment centers are often the primary point of care for patients with rare diseases. Building strong relationships with these experts can facilitate patient referrals.
- Utilize Digital and Social Media Outreach: Targeted digital campaigns on platforms frequented by patients and caregivers can raise awareness about your clinical trial and direct interested individuals to pre-screening websites.[4]

Issue: High Screen Failure and Dropout Rates

Question: We are experiencing a high rate of screen failures and patient dropouts. How can we improve our screening process and retain enrolled participants?

#### Answer:

High screen failure and dropout rates can significantly impact trial timelines and costs. A patient-centric approach is crucial to mitigating these challenges.[5]

- Optimize Protocol Design: Involve patients and caregivers in the protocol development process to ensure that the trial design is feasible and minimizes patient burden.[2][5] This includes limiting the frequency and duration of site visits and the number of assessments.[6]
- Develop a Selective Pre-Screening Process: Implement a remote pre-screening process, such as a phone interview or online questionnaire, to discuss the study and assess initial eligibility. This can be followed by a review of medical records to confirm the diagnosis before an in-person visit.[5]
- Provide Comprehensive Support Services: Offer logistical support for travel and accommodation, as well as concierge services to ease the burden of participation.
   Financial reimbursement for time and expenses should also be considered.



- Maintain Clear and Consistent Communication: Use plain language in all patient-facing materials to ensure a clear understanding of the trial.[5] Regularly update participants on the trial's progress to maintain engagement.[2]
- Consider Decentralized Trial Elements: Incorporating telehealth visits, home health visits, and electronic data capture can significantly reduce the need for travel and make participation more convenient.[7][8][9][10]

## Frequently Asked Questions (FAQs)

Q1: What are the most significant barriers to recruitment in rare disease clinical trials?

A1: The primary challenges stem from the inherent nature of rare diseases, including:

- Small and Geographically Dispersed Patient Populations: Finding enough eligible participants in a limited population spread across various locations is a major hurdle.[6][9] [10][11]
- Disease Heterogeneity: The clinical presentation of a rare disease can vary significantly among patients, making it difficult to establish uniform eligibility criteria.[6]
- Diagnostic Delays: Many patients experience a long "diagnostic odyssey," which delays their identification for clinical trial participation.
- Competition for Patients: An increasing number of clinical trials for rare diseases has led to competition for a limited pool of treatment-naive patients.[6]
- Ethical and Logistical Complexities: A significant portion of rare diseases affect children, which adds layers of ethical and logistical considerations.[6]

Q2: How can we effectively collaborate with Patient Advocacy Groups (PAGs)?

A2: Successful collaboration with PAGs is built on trust and mutual respect. Key steps include:

 Early Engagement: Involve PAGs from the initial stages of trial design to incorporate the patient perspective.[2][12]



- Transparent Communication: Maintain open and honest communication about the trial's goals, progress, and results.[2]
- Shared Goals: Align your research objectives with the needs and priorities of the patient community.[13]
- Respectful Partnership: Treat PAGs as equal partners in the research process, valuing their expertise and insights.[14]

Q3: What are the benefits of implementing a decentralized clinical trial (DCT) model?

A3: DCTs, or hybrid trials with decentralized elements, can offer significant advantages for rare disease research:

- Improved Recruitment and Retention: By reducing the burden of travel, DCTs can make trials more accessible to a wider range of patients, leading to increased enrollment and retention.
   [7][8][9][10]
- Enhanced Diversity: DCTs can facilitate the inclusion of patients from diverse geographical and socioeconomic backgrounds.[7][10]
- More Generalizable Data: Collecting data in a real-world setting can provide a more accurate picture of the treatment's effectiveness.

Q4: What metrics should we use to evaluate the success of our recruitment strategies?

A4: Key metrics to track include:

- Enrollment Rate: The number of patients enrolled over a specific period.[15]
- Screen Failure Rate: The percentage of potential participants who do not meet the eligibility criteria.[15]
- Dropout Rate: The percentage of enrolled participants who withdraw from the study.[15]
- Cost Per Enrolled Patient: The total cost of recruitment divided by the number of enrolled patients.[16]



 Source of Referral: Tracking which recruitment channels are most effective in generating qualified leads.[16]

## **Data Presentation**

Table 1: Common Recruitment Challenges and Mitigation Strategies

| Challenge              | Description                                                                                                             | Mitigation Strategies                                                                                   |
|------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Small Patient Pool     | Inherently limited number of individuals with the specific rare disease.[6]                                             | Global site selection, collaboration with patient registries, genetic screening programs.               |
| Geographic Dispersion  | Patients are often spread across wide geographical areas, making traditional sitebased trials difficult.[6][9][10] [11] | Decentralized clinical trial (DCT) elements (telehealth, home visits), travel support.[6] [7][8][9][10] |
| Patient Identification | Difficulty in finding and diagnosing patients due to lack of awareness and diagnostic challenges.[6]                    | Real-world data analysis,<br>partnerships with specialized<br>centers and KOLs, digital<br>outreach.[3] |
| High Patient Burden    | Trial protocols can be demanding, requiring frequent travel and extensive procedures.                                   | Patient-centric protocol design, financial reimbursement, concierge services.[5][6]                     |
| Lack of Trust          | Historical mistrust in medical research can be a barrier to participation.[1]                                           | Collaboration with trusted patient advocacy groups, transparent communication.[1]                       |

Table 2: Illustrative Cost-Effectiveness of Recruitment Strategies



| Recruitment<br>Strategy            | Average Cost per<br>Patient Identified | Average Cost per<br>Patient Enrolled | Conversion Rate<br>(Identified to<br>Enrolled) |
|------------------------------------|----------------------------------------|--------------------------------------|------------------------------------------------|
| Physician Referrals                | \$500                                  | \$2,500                              | 20%                                            |
| Patient Advocacy Group Outreach    | \$300                                  | \$1,500                              | 20%                                            |
| Targeted Social Media<br>Campaigns | \$150                                  | \$3,000                              | 5%                                             |
| Genetic Screening Programs         | \$2,000                                | \$5,000                              | 40%                                            |

Note: These figures are illustrative and can vary significantly based on the specific disease, trial design, and geographical location.

## **Experimental Protocols**

Methodology 1: Engaging Patient Advocacy Groups (PAGs) in Clinical Trial Recruitment

- Identification and Vetting: Identify relevant PAGs for the specific rare disease through online searches, networking with KOLs, and reviewing publications. Vet the organizations to understand their mission, reach, and experience with clinical trial collaboration.
- Initial Outreach and Relationship Building: Initiate contact with the PAG leadership to introduce your research and express your interest in collaboration. Schedule an introductory meeting to discuss shared goals and how a partnership could benefit the patient community.
- Co-development of a Communication Plan: Work with the PAG to develop a clear and transparent communication plan for informing their community about the clinical trial. This should include the development of patient-friendly materials that explain the trial in plain language.[5]
- Dissemination of Information: Utilize the PAG's communication channels, such as their website, newsletters, and social media platforms, to share information about the trial.



- Ongoing Engagement and Feedback: Maintain regular communication with the PAG throughout the recruitment process and the duration of the trial. Provide updates on enrollment progress and solicit feedback on the patient experience.[2]
- Post-Trial Communication: Share the results of the clinical trial with the PAG and the broader patient community, regardless of the outcome.[2]

Methodology 2: Implementing a Patient-Centric Approach in Trial Design and Execution

- Establish a Patient Advisory Board: Form a patient advisory board comprised of individuals with the rare disease and their caregivers to provide input throughout the trial lifecycle.
- Conduct a Protocol Risk Assessment: Utilize a patient-centric protocol risk assessment tool to identify potential burdens and barriers to participation in the trial protocol.
- Incorporate Patient Feedback into Protocol Design: Based on the input from the patient
  advisory board and the risk assessment, refine the trial protocol to minimize patient burden.
  This may involve reducing the number of site visits, offering flexible scheduling, and
  incorporating patient-reported outcomes that are meaningful to the patient community.[2][5]
- Develop Patient-Friendly Materials: Create all patient-facing materials, including the informed consent form and study guides, using plain language and clear, concise information.[5]
- Provide Comprehensive Support Services: Establish a dedicated patient and caregiver support program that offers assistance with travel, accommodation, and reimbursement for trial-related expenses.[6]
- Implement a Communication and Feedback Loop: Create a system for ongoing communication with participants to address their questions and concerns and to gather feedback on their trial experience.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: A typical patient recruitment funnel for a rare disease clinical trial.





#### Click to download full resolution via product page

Caption: Workflow for integrating a patient-centric approach in clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. premier-research.com [premier-research.com]
- 2. Engaging patient and advocates in rare disease clinical trials Rare Disease Research Partners [rd-rp.com]
- 3. Tackling Patient Recruitment Challenges with Data | Citeline [citeline.com]
- 4. medistrava.com [medistrava.com]
- 5. worldwide.com [worldwide.com]
- 6. premier-research.com [premier-research.com]
- 7. Statistical Considerations in Decentralized Clinical Trials [clinicalresearchnewsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Decentralized clinical trials and rare diseases: a Drug Information Association Innovative Design Scientific Working Group (DIA-IDSWG) perspective - PubMed







[pubmed.ncbi.nlm.nih.gov]

- 10. Decentralized clinical trials and rare diseases: a Drug Information Association Innovative Design Scientific Working Group (DIA-IDSWG) perspective PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldwide.com [worldwide.com]
- 12. How patient advocacy can lead to more successful and meaningful clinical trials Pharma Technology Focus | Issue 144 | July 2024 [pharma.nridigital.com]
- 13. premier-research.com [premier-research.com]
- 14. Partnership with Patient Advocacy Organizations Improves Research Recruitment PMC [pmc.ncbi.nlm.nih.gov]
- 15. criteriuminc.com [criteriuminc.com]
- 16. onestudyteam.com [onestudyteam.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Recruitment Challenges in Rare Disease Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675085#overcoming-challenges-in-recruiting-for-rare-disease-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com